molecular formula C18H28N2O5S B2544811 N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 899967-97-6

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2544811
CAS No.: 899967-97-6
M. Wt: 384.49
InChI Key: FOTLMQMYGHRYCX-UHFFFAOYSA-N
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Description

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention due to its unique chemical and biological properties. This compound is characterized by its molecular formula C18H28N2O5S and a molecular weight of 384.49

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-(dibutylsulfamoyl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide
  • N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced biological activity or improved chemical stability.

Properties

IUPAC Name

N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-3-5-10-20(11-6-4-2)26(22,23)12-9-19-18(21)15-7-8-16-17(13-15)25-14-24-16/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTLMQMYGHRYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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